REACTION_CXSMILES
|
[CH3:1][I:2].[NH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1>CCOCC>[I-:2].[NH2:3][N+:4]1([CH3:1])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:3.4|
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
12.78-g
|
Quantity
|
0.09 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
NN1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
CUSTOM
|
Details
|
was collected on a filter
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].N[N+]1(CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.73 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |